molecular formula C21H31NO4 B14001027 ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate CAS No. 67504-53-4

ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate

Cat. No.: B14001027
CAS No.: 67504-53-4
M. Wt: 361.5 g/mol
InChI Key: YHIDMIJOSAPVSE-UHFFFAOYSA-N
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Description

2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester is a complex organic compound with a unique structure that includes a quinolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of anthranilic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the quinolizine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester apart is its specific structure and the presence of unique functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

67504-53-4

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate

InChI

InChI=1S/C21H31NO4/c1-5-14-13-22-8-7-15-10-19(24-3)20(25-4)12-17(15)18(22)9-16(14)11-21(23)26-6-2/h10,12,14,16,18H,5-9,11,13H2,1-4H3

InChI Key

YHIDMIJOSAPVSE-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC(=O)OCC)OC)OC

Origin of Product

United States

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